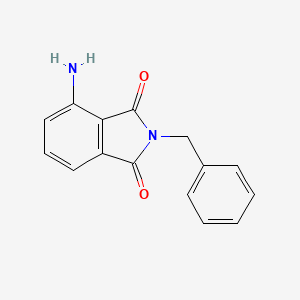

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione

Description

4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-dione derivative characterized by a benzyl group at position 2 and an amino group at position 2. This scaffold is part of a broader class of phthalimide analogs, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-amino-2-benzylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-12-8-4-7-11-13(12)15(19)17(14(11)18)9-10-5-2-1-3-6-10/h1-8H,9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEKGECXVFTDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92437-58-6 | |

| Record name | 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method includes using isopropanol (IPA) and water as solvents at reflux conditions, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41-93%) depending on the specific conditions and reactants used .

Industrial Production Methods

While specific industrial production methods for 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline derivatives .

Scientific Research Applications

Anticancer Potential

Research indicates that 2-bromo-N-(2,6-difluorophenyl)acetamide exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

- Case Study : In vitro studies on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability upon treatment with this compound. The mechanism appears to involve the disruption of cellular signaling pathways associated with survival and proliferation.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties against resistant strains of bacteria.

- Key Findings :

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC for 2-bromo-N-(2,6-difluorophenyl)acetamide is lower than that of standard antibiotics, indicating strong antibacterial activity.

- Mechanism : Molecular docking studies suggest that it interacts effectively with bacterial enzymes, disrupting their functions.

Applications in Medicinal Chemistry

In medicinal chemistry, 2-bromo-N-(2,6-difluorophenyl)acetamide serves as a crucial building block for developing new therapeutic agents. Its unique substitution pattern allows for modifications that can lead to enhanced biological activity.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that the placement of halogen atoms significantly influences its potency against various biological targets. Compounds with electron-withdrawing groups like fluorine demonstrate improved efficacy compared to those with electron-donating groups.

Mechanism of Action

The mechanism of action of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position 4 Modifications

- 4-Methoxy Derivatives : and highlight that 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione derivatives exhibit significant inhibitory activity against PDE10A, a phosphodiesterase enzyme. For example, compound 18 (4-methoxy with a benzimidazole-butyl linker) showed high activity, while removal of the 4-methoxy group (compounds 20–23 ) led to a 2–3 fold decrease in potency .

- 4-Amino vs. This substitution could improve interactions with polar residues in enzyme active sites.

Position 2 Substituents

- Benzyl vs. Benzimidazole-Alkyl Chains: Derivatives with benzimidazole-alkyl linkers (e.g., compound 18) demonstrate higher activity in PDE10A inhibition than simple benzyl-substituted analogs.

- Hydroxyalkyl-Benzylamino Derivatives: describes analogs with hydroxyalkyl-benzylamino side chains (e.g., compounds 5–10). These exhibit moderate yields (26–37%) and variable activity, suggesting that the target compound’s simpler benzyl group may offer synthetic advantages .

Physicochemical Properties

A comparison of key properties derived from experimental and computational

*Calculated from molecular formula (C₁₅H₁₂N₂O₂).

†Estimated via analogy to similar structures.

‡Experimental data from docking studies .

§Predicted using ChemDraw.

Receptor and Enzyme Interactions

- Serotonin Receptors (5-HTR): suggests that N-alkylamino substituents on isoindole-diones influence 5-HTR affinity. The benzyl group in the target compound may favor π-π stacking with aromatic residues in receptor pockets, while the 4-amino group could form hydrogen bonds .

- Androgen Receptor (AR) Degradation: highlights isoindole-diones as proteolysis-targeting chimeras (PROTACs). The target compound’s amino group might enhance water solubility, a critical factor for PROTAC efficacy .

Biological Activity

4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 92437-58-6) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

The molecular formula of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is , with a molecular weight of 252.27 g/mol. The compound features an isoindole structure that contributes to its biological properties.

1. Neuroprotective Effects

Research has indicated that derivatives of isoindole compounds exhibit potential neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer’s. A study demonstrated that several isoindole derivatives showed significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM, highlighting their potential as therapeutic agents for cognitive disorders .

2. Antibacterial Activity

The antibacterial properties of isoindole derivatives have been investigated, showing effectiveness against various bacterial strains. For instance, compounds similar to 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione demonstrated moderate antibacterial activity in vitro against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Properties

Isoindole derivatives have also been reported to possess anti-inflammatory activities. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Case Study: Neuroprotective Activity

A series of isoindole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these, the compound with a phenyl substituent at position 4 exhibited an IC50 value of 1.12 μM against AChE, indicating strong potential for Alzheimer’s treatment . The study utilized molecular docking techniques to predict binding interactions between the compounds and the AChE enzyme.

Case Study: Antibacterial Evaluation

In a comparative study on antibacterial activity, several isoindole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzyl moiety significantly affected the antibacterial potency. The most effective derivative displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a derivative (2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione) was synthesized by refluxing equimolar amounts of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 1-(2,4-difluorophenyl)methanamine in ethanol for 1 hour, yielding 72% after slow evaporation . Key parameters include:

- Solvent : Ethanol (polar protic) for solubility and reactivity.

- Temperature : Reflux (~78°C) to accelerate kinetics.

- Purification : Crystallization via slow solvent evaporation for high-purity single crystals.

Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for higher temperatures), and catalyst screening (e.g., acid/base catalysts).

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- X-ray crystallography : Resolves bond lengths (e.g., C–H = 0.93–0.97 Å) and dihedral angles, critical for confirming stereochemistry .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., aromatic protons at δ 7.2–7.8 ppm, amine protons at δ 4.5–5.0 ppm).

- HPLC : Quantifies purity (>95% by area normalization) and detects byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. For example:

- Reaction Path Search : Algorithms like GRRM explore intermediates and transition states to optimize synthetic routes .

- Molecular Docking : Screens binding affinities to biological targets (e.g., enzymes linked to anticonvulsant activity) .

Tools like COMSOL Multiphysics integrate AI for simulating reaction kinetics and optimizing conditions (e.g., solvent effects, temperature gradients) .

Q. How should researchers address contradictions in reported biological activity data (e.g., anticonvulsant vs. anxiogenic effects)?

- Methodological Answer : Contradictions arise from assay variability or structural analogs. Mitigation strategies include:

- Orthogonal Assays : Validate results using in vitro (e.g., receptor binding) and in vivo (e.g., rodent seizure models) approaches .

- Dose-Response Analysis : Establish EC values to differentiate efficacy from toxicity .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., benzyl vs. fluorobenzyl groups) to isolate mechanisms .

Q. What advanced separation techniques improve yield in multi-step syntheses?

- Methodological Answer : Membrane separation or HPLC-coupled crystallization enhances purity:

- Membrane Technologies : Isolate intermediates via size-exclusion or charge-based filtration .

- Dynamic HPLC : Monitors reaction progress in real-time, enabling immediate adjustments (e.g., quenching side reactions) .

Key Considerations for Experimental Design

- Factorial Design : Use 2 factorial experiments to test variables (e.g., temperature, solvent ratio) and identify interactions .

- Byproduct Management : Monitor byproducts (e.g., TMIO derivatives) via LC-MS and adjust reaction stoichiometry .

- Data Security : Implement encryption protocols for sensitive computational models (e.g., AI-driven reaction simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.